![molecular formula C17H17N3O B4419615 N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide](/img/structure/B4419615.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide
Overview
Description
N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole ring system is a privileged structure in medicinal chemistry due to its association with a wide range of biological activities .
Preparation Methods
The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by further derivatization . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide involves its interaction with various molecular targets and pathways. It often acts by inhibiting specific enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
4-(1H-benzimidazol-2-yl)aniline: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-15(21)20-16(12-8-4-3-5-9-12)17-18-13-10-6-7-11-14(13)19-17/h3-11,16H,2H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNRDSFLLOEBBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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